[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide
Beschreibung
[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide is a fused heterocyclic compound featuring an oxadiazole ring fused to a pyridazine core, with amino substituents at positions 4 and 7 and an N-oxide group. This structure confers unique electronic properties due to the electron-donating amino groups and the electron-withdrawing N-oxide, making it a candidate for applications in materials science and medicinal chemistry.
Eigenschaften
IUPAC Name |
3-oxido-[1,2,5]oxadiazolo[3,4-d]pyridazin-3-ium-4,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O2/c5-3-1-2(4(6)8-7-3)10(11)12-9-1/h(H2,5,7)(H2,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOHLZMDPQVKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NO[N+](=C1C(=NN=C2N)N)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide typically involves the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in the presence of hydrochloric acid. This reaction forms a key precursor, 5,6-dihydro-[1,2,5]oxadiazolo[3,4-d]pyridazine-4,7-dione, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, likely due to its specialized applications and relatively recent emergence in scientific research. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive nitrogen and oxygen atoms in its structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using a mixture of concentrated nitric acid and trifluoroacetic acid.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrazine or sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents like (diacetoxyiodo)benzene in benzene under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxides, while substitution reactions can introduce halogen atoms into the compound’s structure.
Wissenschaftliche Forschungsanwendungen
[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of high-energy materials and organic photovoltaic materials.
Biology: The compound’s potential as a nitric oxide donor makes it of interest in biological studies.
Medicine: Its unique structural properties are being explored for potential therapeutic applications, although specific uses in medicine are still under investigation.
Wirkmechanismus
The mechanism of action of [1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide involves its ability to act as an electron-withdrawing agent. This property allows it to participate in various chemical reactions, including those that generate nitric oxide. The molecular targets and pathways involved in its action are still being studied, but its potential as a nitric oxide donor is of particular interest .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Effects
The following compounds share the [1,2,5]oxadiazolo fused heterocyclic core but differ in substituents and fused ring systems:
4,7-Dichloro[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide
- Structure : Chlorine substituents at positions 4 and 7.
- Synthesis : Optimized using phenyliodine diacetate (PIDA) in benzene at 80°C for 2 hours, yielding 65% .
- Properties: Electron-withdrawing Cl groups enhance electrophilicity, suitable for cross-coupling reactions. Potential use in organic electronics (e.g., as electron-accepting moieties in photovoltaic materials) .
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide
[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine 1-oxide
- Structure : Pyrimidine ring instead of pyridazine (CAS 16206-19-2; C₄H₄N₆O₂; MW 168.11) .
- Properties: Reduced ring strain compared to pyridazine derivatives. Amino groups at 5 and 7 positions may alter hydrogen-bonding capacity and solubility .
Comparative Data Table
Electronic and Reactivity Trends
- Electron-Donating vs. Withdrawing Groups: The target compound’s amino groups increase electron density, enhancing donor properties in charge-transfer systems. In contrast, the dichloro derivative’s Cl groups create an electron-deficient core, favoring acceptor roles .
Synthetic Accessibility :
- The dichloro derivative is synthesized efficiently (65% yield) using PIDA, while the target compound’s discontinuation suggests challenges in scalability or stability .
Biologische Aktivität
[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, synthesis routes, and relevant studies that highlight its pharmacological potential.
- Molecular Formula : CHNO
- Molecular Weight : 168.12 g/mol
- CAS Registry Number : 82523-12-4
- InChIKey : XUOHLZMDPQVKEN-UHFFFAOYSA-N
Biological Activity Overview
Research has indicated that [1,2,5]oxadiazolo[3,4-d]pyridazine derivatives exhibit various biological activities including:
- Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor growth in vitro and in vivo.
- Mitochondrial Uncoupling : Some compounds related to this structure act as mitochondrial uncouplers, which can enhance energy expenditure and have implications for metabolic disorders like fatty liver disease .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of [1,2,5]oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide involves several key steps:
- Starting Materials : The synthesis often begins with the reaction of hydrazine derivatives with oxadiazole precursors.
- Cyclization Reaction : The cyclization under acidic conditions leads to the formation of the oxadiazole ring structure.
- Characterization : The products are characterized using techniques such as NMR spectroscopy and mass spectrometry.
Table 1: Synthesis Conditions and Yields
| Reaction Condition | Yield (%) | Notes |
|---|---|---|
| Heating at 75 °C for 1 hour | 41 | Optimal yield observed |
| Heating at 60 °C | Low | Insufficient reaction completion |
| Heating at 90 °C | Low | Decomposition of product noted |
Case Studies and Research Findings
Recent studies have explored the biological implications of [1,2,5]oxadiazolo[3,4-d]pyridazine derivatives:
-
Mitochondrial Uncoupling Activity :
- A study evaluated a derivative (SHO1122147) for its ability to uncouple mitochondria. It demonstrated an EC of 3.6 μM in L6 myoblasts and showed efficacy in a mouse model for metabolic syndrome .
- Pharmacokinetic studies indicated a half-life of approximately 2 hours with no adverse effects observed at high doses.
-
Antitumor Properties :
- Various derivatives have been tested against different cancer cell lines. For instance, compounds derived from [1,2,5]oxadiazolo[3,4-d]pyridazine exhibited significant cytotoxicity against breast cancer cells in vitro.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
